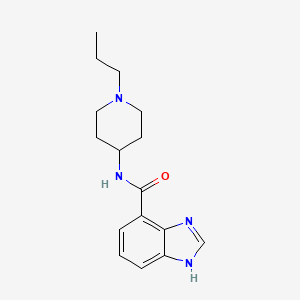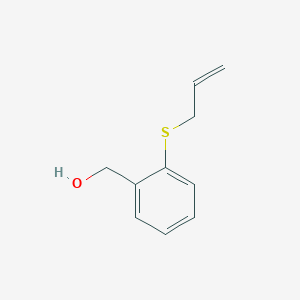
(2-Prop-2-enylsulfanylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Prop-2-enylsulfanylphenyl)methanol is an organic compound with a unique structure that includes a phenyl ring substituted with a methanol group and a prop-2-enylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-enylsulfanylphenyl)methanol typically involves the reaction of 2-bromothiophenol with allyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Prop-2-enylsulfanylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of (2-Prop-2-enylsulfanylphenyl)aldehyde or (2-Prop-2-enylsulfanylphenyl)carboxylic acid.
Reduction: Formation of (2-Prop-2-enylsulfanyl)phenylmethanol or (2-Prop-2-enylsulfanyl)phenylthiol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2-Prop-2-enylsulfanylphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Prop-2-enylsulfanylphenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic regions of proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Prop-2-enylsulfanylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Prop-2-enylsulfanylphenyl)thiol: Similar structure but with a thiol group instead of methanol.
(2-Prop-2-enylsulfanylphenyl)aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
(2-Prop-2-enylsulfanylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyl and sulfanyl groups allows for diverse reactivity and interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
(2-prop-2-enylsulfanylphenyl)methanol |
InChI |
InChI=1S/C10H12OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
OLDHJRQTUFQWJK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

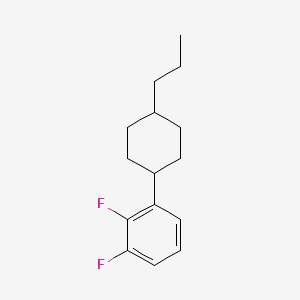
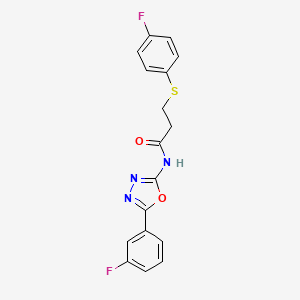
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
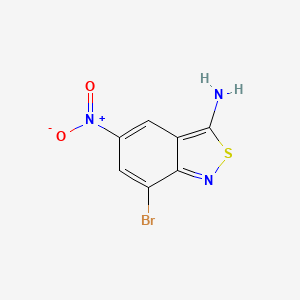
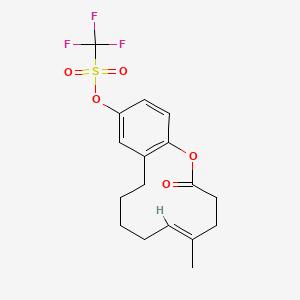
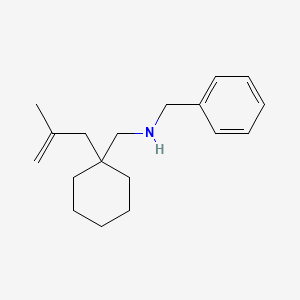

![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)
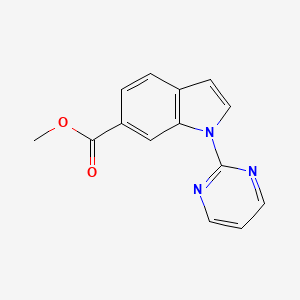
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
